N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide
Description
N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is a synthetic small molecule characterized by:
- A 4-fluorophenylsulfonyl group attached to an azetidine (4-membered nitrogen-containing ring).
- A central ethyl chain linking the azetidine to a phenyl ring.
- An acetamide substituent on the phenyl ring.
This compound is hypothesized to exhibit biological activity due to its structural features, such as the electron-withdrawing fluorine atom, sulfonyl group (enhancing polarity and hydrogen bonding), and the rigid azetidine ring, which may improve target binding through conformational restriction.
Properties
IUPAC Name |
N-[4-[2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c1-13(23)21-16-6-2-14(3-7-16)10-19(24)22-11-18(12-22)27(25,26)17-8-4-15(20)5-9-17/h2-9,18H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEXFIRBJWYDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the azetidine ring. Azetidines are synthesized through ring-closing reactions, often involving the cyclization of appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds with similar structural features exhibit promising antimicrobial properties . The presence of the sulfonyl group is particularly significant as it enhances the compound's reactivity and biological profile.
Comparative Analysis of Antimicrobial Activity
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone | Azetidine core with sulfonyl group | Antimicrobial properties against resistant bacteria |
| 1-(4-Fluorophenyl)azetidin-2-one | Similar azetidine structure without sulfonyl | Limited antimicrobial activity |
| 1-(3-(Phenylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione | Contains phenylsulfonyl instead of fluorophenylsulfonyl | Variable reactivity and activity |
Anticancer Applications
The anticancer potential of N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide has been evaluated through various studies demonstrating its ability to induce apoptosis in cancer cells.
In Vitro Studies
In vitro studies have shown that compounds with an azetidine structure can effectively inhibit the proliferation of various cancer cell lines. Notably, studies have indicated significant antiproliferative effects against MCF-7 and MDA-MB-231 human breast carcinoma cells at nanomolar concentrations.
Case Study Overview
A study published in PMC highlighted the effectiveness of azetidinone derivatives in inducing apoptosis in solid tumor cell lines. The results underscored that specific functional groups significantly enhance the therapeutic potential of such compounds.
Comparative Analysis of Anticancer Activity
| Compound Name | Tested Cell Lines | Percent Growth Inhibition |
|---|---|---|
| This compound | MCF-7, MDA-MB-231 | Significant inhibition observed |
| 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone | Various cancer lines | Moderate to high inhibition reported |
| 1-(2-(3-(Phenylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine | SNB-19, OVCAR-8 | Percent growth inhibitions ranging from 51% to 86% |
Mechanism of Action
The mechanism of action of N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl azetidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues from Literature
Table 1: Key Structural and Physicochemical Comparisons
Key Differences :
Azetidine vs. Pyrazole-containing analogues () exhibit planar amide groups but lack sulfonyl groups, reducing polarity .
4-Fluorophenyl vs. Dichlorophenyl () :
- Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine’s bulkier, lipophilic nature .
Linker Flexibility :
- The ethyl chain in the target compound balances flexibility and rigidity, whereas disulfide linkers () may increase metabolic susceptibility .
Structure-Activity Relationships (SAR)
Biological Activity
N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a unique structure that includes:
- Azetidine Ring : Provides a cyclic framework that enhances pharmacological properties.
- Sulfonyl Group : Imparts significant biological activity by interacting with various biological targets.
- Phenylacetamide Moiety : Contributes to the compound's solubility and bioavailability.
Biological Activities
This compound has been investigated for various therapeutic properties, including:
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may bind to specific enzymes involved in bacterial metabolism or cancer cell proliferation, disrupting their normal function.
- Cell Membrane Disruption : Studies have shown that related compounds can cause structural damage to bacterial membranes, leading to cell lysis .
- Apoptosis Induction : Similar compounds have been observed to activate apoptotic pathways in cancer cells, although specific pathways for this compound require further exploration .
Table 1: Summary of Biological Activities and Mechanisms
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer models |
Study Example: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) that was lower than established antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial agents.
Study Example: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound reduced levels of nitric oxide (NO) and reactive oxygen species (ROS) in macrophage cultures, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : A two-step synthesis is typically employed:
Sulfonylation : React 3-azetidinyl derivatives with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile at 343 K) to introduce the sulfonyl group .
Acetylation : Couple the intermediate with 4-(2-oxoethyl)phenylacetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 eq. sulfonyl chloride) and temperature (333–353 K) to minimize side products like over-sulfonylation .
Q. How is the structural integrity of this compound validated post-synthesis?
- Characterization Techniques :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., dihedral angle between aromatic rings ≈79.4°) .
- Spectroscopy : Use ¹H/¹³C NMR to verify proton environments (e.g., methylene peaks at δ 3.8–4.2 ppm for azetidine) and FT-IR for sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and amide (C=O stretch at 1650 cm⁻¹) groups .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Screening :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values ≤32 µg/mL suggest potency) .
- Enzyme Inhibition : Assess carbonic anhydrase inhibition via stopped-flow CO₂ hydration assay (IC₅₀ < 1 µM indicates high affinity) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced potency?
- Key Modifications :
- Azetidine Ring : Replace with pyrrolidine to evaluate steric effects on sulfonyl group orientation .
- Fluorophenyl Group : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and receptor binding .
- Validation : Compare IC₅₀ values in enzyme assays and molecular docking scores (e.g., Glide SP scoring) .
Q. What strategies mitigate instability of the sulfonylazetidine moiety under physiological conditions?
- Approaches :
- pH Stabilization : Use buffered formulations (pH 6.5–7.5) to prevent hydrolysis of the sulfonamide bond .
- Prodrug Design : Mask the sulfonyl group as a tert-butyl ester, which cleaves enzymatically in target tissues .
Q. How do conflicting bioactivity data from different assays (e.g., antimicrobial vs. cytotoxicity) inform lead optimization?
- Analysis :
- Selectivity Index : Calculate ratio of cytotoxic concentration (CC₅₀ in HEK-293 cells) to MIC. A ratio >10 indicates therapeutic potential .
- Mechanistic Studies : Use transcriptomics to identify off-target pathways (e.g., apoptosis markers like caspase-3) .
Q. What computational tools predict the pharmacokinetic profile of this compound?
- Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
